4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide

Übersicht

Beschreibung

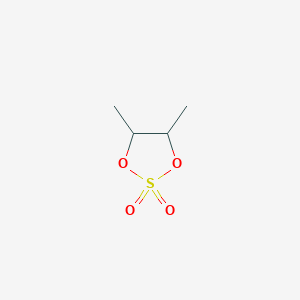

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is an organosulfur compound with the molecular formula C4H8O4S It is characterized by a five-membered ring containing two oxygen atoms, one sulfur atom, and two methyl groups attached to the carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide typically involves the reaction of dimethyl sulfate with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

Substitution: The methyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted dioxathiolanes .

Wissenschaftliche Forschungsanwendungen

Chemistry

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is primarily used as a reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. Key applications include:

- Reagent in Organic Synthesis : It participates in various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms sulfone derivatives | Hydrogen peroxide |

| Reduction | Converts sulfone to sulfide | Lithium aluminum hydride |

| Substitution | Methyl groups can be replaced | Nucleophiles (amines/thio) |

Biological Research

The compound is being explored for its potential biological activity. Studies suggest it may interact with biomolecules due to its electrophilic sulfone group.

- Mechanism of Action : It can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Medicinal Chemistry

Research is ongoing to evaluate its utility as a pharmaceutical intermediate. Its unique properties may facilitate the development of new drugs.

- Case Study : In the synthesis of Hydroxy Itraconazole-d8, this compound serves as an important intermediate .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various transformations makes it valuable in manufacturing processes.

Wirkmechanismus

The mechanism of action of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with molecular targets through its sulfone group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is facilitated by the electrophilic nature of the sulfone group, which can undergo nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethyl (4R,5R)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide: This compound has similar structural features but includes additional carboxylate groups.

1,3,2-Dioxathiolane 2,2-dioxide: A simpler analog without the methyl groups.

Uniqueness

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is unique due to the presence of two methyl groups, which influence its reactivity and physical properties. These methyl groups can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs .

Biologische Aktivität

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (also known as (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide) is a sulfur-containing organic compound with a unique five-membered ring structure. This compound has garnered attention in various fields due to its potential biological activities and applications in agriculture and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₂O₄S, with a molecular weight of approximately 180.23 g/mol. The structure features two methyl groups at the 4 and 5 positions of the dioxathiolane ring, which influences its chemical reactivity and biological interactions. The stereochemistry is defined by the (4R,5R) configuration.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties:

- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties. Its structure allows it to interact with biological targets through enzyme inhibition or modulation of signaling pathways. This interaction could lead to potential applications in treating infections caused by bacteria and fungi.

- Anti-inflammatory Effects: Computational predictions indicate that this compound may demonstrate anti-inflammatory activity. Such effects could be beneficial in managing conditions characterized by excessive inflammation.

- Pesticidal Properties: The compound has shown promise as a pesticide or herbicide due to its biological activity against various agricultural pests. This application could help in developing eco-friendly pest control solutions.

The mechanism of action for this compound primarily involves its interaction with molecular targets in biological systems. The sulfone group within the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity alters the structure and function of these biomolecules, potentially leading to therapeutic effects .

Interaction Studies

Various studies have utilized molecular docking simulations and high-throughput screening assays to evaluate how this compound interacts with enzymes or receptors:

- Enzyme Inhibition: Interaction studies have suggested that the compound may inhibit certain enzymes involved in inflammatory pathways. This inhibition could reduce the production of pro-inflammatory mediators.

- Binding Affinity: Research has focused on determining the binding affinity of this compound to specific biological targets. Such studies are crucial for understanding its potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dioxathion | Similar dioxathiolane ring but lacks methyl groups | Used as an insecticide |

| Sulfide Derivatives | Various alkyl or aryl sulfides | Different reactivity profiles due to substitution |

| Thiazolidine Derivatives | Contains nitrogen in a similar ring structure | Known for anti-diabetic properties |

The distinct stereochemistry and functional groups present in this compound contribute to its unique biological activities compared to these similar compounds.

Eigenschaften

IUPAC Name |

4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVNYOLUWDFQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OS(=O)(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325964 | |

| Record name | 4,5-Dimethyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4440-89-5 | |

| Record name | 1,3,2-Dioxathiolane, 4,5-dimethyl-, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4440-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 522191 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004440895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522191 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dimethyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.